Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide
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Overview
Description
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide is a complex organic compound known for its significant biological activities. This compound belongs to the class of pyrrolobenzothiadiazepines, which have been studied for their potential therapeutic applications, particularly in the treatment of cancer and viral infections .
Preparation Methods
The synthesis of Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a tool for studying reaction mechanisms.
Mechanism of Action
The mechanism by which Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide exerts its effects involves the activation of caspase cascades, leading to apoptosis in cancer cells. This process is characterized by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3 through the down-regulation of Bcl-2 and up-regulation of Bax . The compound also interferes with the release of cytochrome c, further promoting apoptosis .
Comparison with Similar Compounds
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-11-acetic acid 5,5-dioxide: Known for its anti-HIV activity.
1,12b-dihydro-2H-azeto[2,1-d]pyrrolo[1,2,5]benzothiadiazepin-2-one 8,8-dioxide: Exhibits significant biological activity but differs in its molecular targets and pathways.
These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C13H10N2O5S |
---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
2-methyl-4,10,10-trioxo-5H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-7-carboxylic acid |
InChI |
InChI=1S/C13H10N2O5S/c1-7-4-10-12(16)14-9-5-8(13(17)18)2-3-11(9)21(19,20)15(10)6-7/h2-6H,1H3,(H,14,16)(H,17,18) |
InChI Key |
YEDYLBQHVKURSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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